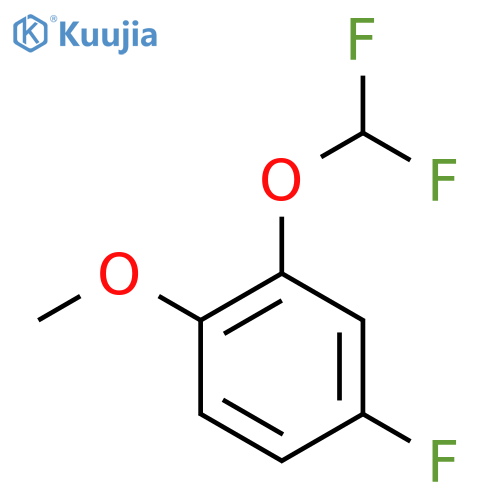

Cas no 1261645-35-5 (COc1ccc(F)cc1OC(F)F)

COc1ccc(F)cc1OC(F)F 化学的及び物理的性質

名前と識別子

-

- COc1ccc(F)cc1OC(F)F

- 2-(Difluoromethoxy)-4-fluoroanisole

-

- インチ: 1S/C8H7F3O2/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8H,1H3

- InChIKey: GVCIJKSHYLQIEM-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)OC(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 154

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 18.5

COc1ccc(F)cc1OC(F)F 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000737-500mg |

2-(Difluoromethoxy)-4-fluoroanisole |

1261645-35-5 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A013000737-250mg |

2-(Difluoromethoxy)-4-fluoroanisole |

1261645-35-5 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A013000737-1g |

2-(Difluoromethoxy)-4-fluoroanisole |

1261645-35-5 | 97% | 1g |

$1460.20 | 2023-09-03 |

COc1ccc(F)cc1OC(F)F 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

COc1ccc(F)cc1OC(F)Fに関する追加情報

Introduction to Compound CAS No. 1261645-35-5: COc1ccc(F)cc1OC(F)F

The compound with CAS No. 1261645-35-5, also known as COc1ccc(F)cc1OC(F)F, is a fluorinated aromatic ether that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and a fluoro-substituted ether group. These structural features contribute to its potential applications in various scientific and industrial domains.

COc1ccc(F)cc1OC(F)F is a member of the class of fluoroaromatic ethers, which are known for their stability and unique chemical properties. The presence of fluorine atoms in the molecule imparts enhanced lipophilicity, metabolic stability, and bioavailability, making it an attractive candidate for drug development. Recent studies have explored the potential of fluoroaromatic ethers in the design of novel pharmaceuticals, particularly in the areas of anticancer agents, antiviral drugs, and central nervous system (CNS) modulators.

In terms of chemical synthesis, COc1ccc(F)cc1OC(F)F can be prepared through various routes, including nucleophilic aromatic substitution reactions and electrophilic fluorination methods. One common synthetic pathway involves the reaction of a fluoro-substituted phenol with a fluoro-substituted alkyl halide in the presence of a base. This method provides high yields and excellent regioselectivity, making it suitable for large-scale production.

The physical properties of COc1ccc(F)cc1OC(F)F have been extensively studied. It is a colorless liquid with a characteristic odor and has a boiling point of approximately 200°C at atmospheric pressure. The compound is moderately soluble in water but exhibits high solubility in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various chemical reactions and formulations.

In the context of medicinal chemistry, COc1ccc(F)cc1OC(F)F has shown promise as a lead compound for the development of new therapeutic agents. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have demonstrated that compounds with similar structures can effectively inhibit the activity of kinases, which are key targets in cancer therapy. Additionally, the compound's ability to cross the blood-brain barrier makes it a potential candidate for CNS disorders such as Alzheimer's disease and Parkinson's disease.

The biological activity of COc1ccc(F)cc1OC(F)F has been evaluated through various in vitro and in vivo assays. In cell-based assays, it has shown cytotoxic effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. These effects are attributed to its ability to disrupt cellular processes such as DNA replication and protein synthesis. Furthermore, animal studies have indicated that the compound exhibits low toxicity at therapeutic doses, suggesting a favorable safety profile.

The pharmacokinetic properties of COc1ccc(F)cc1OC(F)F have also been investigated to understand its behavior in biological systems. Studies have shown that it is rapidly absorbed following oral administration and has a moderate half-life in plasma. The compound undergoes extensive metabolism primarily through hepatic pathways, leading to the formation of several metabolites that are excreted via urine and feces. These findings are crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

In conclusion, the compound with CAS No. 1261645-35-5, or COc1ccc(F)cc1OC(F)F, represents an important molecule with significant potential in both fundamental research and applied chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration in drug discovery and development programs. Ongoing research continues to uncover new applications and insights into its mechanisms of action, contributing to advancements in the fields of organic chemistry and medicinal chemistry.

1261645-35-5 (COc1ccc(F)cc1OC(F)F) 関連製品

- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)

- 128573-13-7((2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid)

- 2098003-00-8((6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine)

- 1779447-96-9(2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)

- 2096315-89-6(YNT-1310 Disulfate Hydrate)

- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)

- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)

- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)

- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)

- 374629-84-2((R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride)